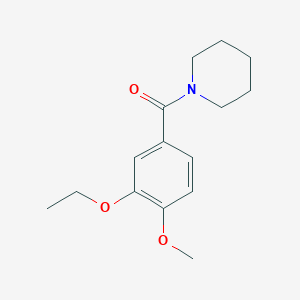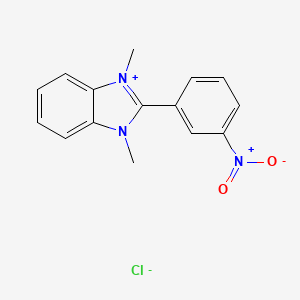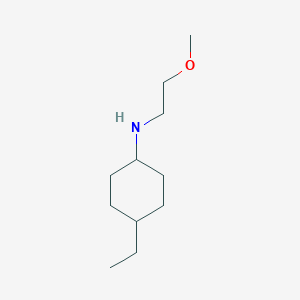![molecular formula C16H17F2N3O3S B5215081 N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, commonly known as DASGPA, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. DASGPA is a glycine transporter-1 (GlyT1) inhibitor that has been shown to have promising effects in the treatment of various neurological disorders.
Mecanismo De Acción
DASGPA works by inhibiting the activity of the glycine transporter-1 (N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide). N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft. By inhibiting the activity of N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, DASGPA increases the concentration of glycine in the synaptic cleft, leading to increased activation of N-methyl-D-aspartate (NMDA) receptors. This increased activation of NMDA receptors has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
DASGPA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of glycine in the synaptic cleft, leading to increased activation of NMDA receptors. This increased activation of NMDA receptors has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. DASGPA has also been shown to have antidepressant effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DASGPA is its ability to selectively inhibit the activity of N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, without affecting the activity of other neurotransmitter transporters. This selectivity makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of DASGPA is its limited bioavailability, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for the study of DASGPA. One potential direction is the development of more potent and selective N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide inhibitors. Another potential direction is the investigation of the effects of DASGPA on other neurotransmitter systems, such as the glutamatergic and serotonergic systems. Additionally, the potential use of DASGPA in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease, could also be investigated.
Métodos De Síntesis
The synthesis of DASGPA involves a multi-step process that includes the reaction of 2,6-difluoroaniline with N,N-dimethylsulfamoyl chloride to form N,N-dimethylsulfamoyl-2,6-difluoroaniline. The resulting compound is then reacted with phenylglycine to form N~1~-[(2,6-difluorophenyl)sulfonyl]-N~2~-phenylglycinamide. The final step involves the reaction of the resulting compound with dimethylamine to form DASGPA.
Aplicaciones Científicas De Investigación
DASGPA has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have promising effects in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. DASGPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also been shown to have antidepressant effects in animal models of depression.
Propiedades
IUPAC Name |
N-(2,6-difluorophenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-20(2)25(23,24)21(12-7-4-3-5-8-12)11-15(22)19-16-13(17)9-6-10-14(16)18/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEIWEYVRGKJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=C(C=CC=C1F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)

![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)

![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)
![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)
![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)

![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)
![1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)
